REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:20][OH:21])[CH2:3][NH:4][C:5](=[O:19])[C:6]1[C:14]([I:15])=[C:13]([NH2:16])[C:12]([I:17])=[C:8]([C:9]([OH:11])=[O:10])[C:7]=1[I:18].[C:22](OC(=O)C)(=[O:24])[CH3:23].[C:29](OCC)(=[O:31])[CH3:30]>CN(C)C1C=CN=CC=1>[C:22]([O:1][CH:2]([CH2:20][O:21][C:29](=[O:31])[CH3:30])[CH2:3][NH:4][C:5](=[O:19])[C:6]1[C:14]([I:15])=[C:13]([NH2:16])[C:12]([I:17])=[C:8]([C:9]([OH:11])=[O:10])[C:7]=1[I:18])(=[O:24])[CH3:23]
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Name
|
|
Quantity
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300 g
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Type
|
reactant
|
Smiles
|
OC(CNC(C1=C(C(C(=O)O)=C(C(=C1I)N)I)I)=O)CO
|
Name
|
|
Quantity
|
178.07 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture is heated to boiling
|
Type
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CUSTOM
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Details
|
quickly crystallizes out in the
|
Type
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TEMPERATURE
|
Details
|
boiling heat
|
Type
|
CUSTOM
|
Details
|
The excess acetic anhydride is reacted to ethyl acetate by addition of ethanol
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum at 50° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC(CNC(C1=C(C(C(=O)O)=C(C(=C1I)N)I)I)=O)COC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |